molecular formula C8Cl3F4N B6312200 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile CAS No. 1357626-76-6

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile

Cat. No.: B6312200
CAS No.: 1357626-76-6
M. Wt: 292.4 g/mol
InChI Key: FXWKWLJXENMFRI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8Cl3F4N. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of four fluorine atoms and a trichloromethyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzonitrile derivative with fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and efficiency of the reaction, often employing continuous flow reactors to maintain control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trichloromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Radical Reactions: The presence of the trichloromethyl group makes it susceptible to radical reactions, such as radical trifluoromethylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: Elemental fluorine, Selectfluor, and other fluorine-containing reagents.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms and the trichloromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrafluorobenzonitrile: Lacks the trichloromethyl group, making it less reactive in certain radical reactions.

    1,2,3,4-Tetrafluoro-5-methylbenzonitrile: Contains a methyl group instead of a trichloromethyl group, resulting in different chemical properties.

    1,2,3,4-Tetrafluoro-5-chloromethylbenzonitrile:

Uniqueness

1,2,3,4-Tetrafluoro-5-(trichloromethyl)benzonitrile is unique due to the combination of fluorine atoms and a trichloromethyl group on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-(trichloromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl3F4N/c9-8(10,11)3-2(1-16)4(12)6(14)7(15)5(3)13
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKWLJXENMFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl3F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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